Benzenepentacarboxylic acid

Catalog No.
S584356
CAS No.
1585-40-6
M.F
C11H6O10
M. Wt
298.16 g/mol
Availability
In Stock
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Benzenepentacarboxylic acid

CAS Number

1585-40-6

Product Name

Benzenepentacarboxylic acid

IUPAC Name

benzene-1,2,3,4,5-pentacarboxylic acid

Molecular Formula

C11H6O10

Molecular Weight

298.16 g/mol

InChI

InChI=1S/C11H6O10/c12-7(13)2-1-3(8(14)15)5(10(18)19)6(11(20)21)4(2)9(16)17/h1H,(H,12,13)(H,14,15)(H,16,17)(H,18,19)(H,20,21)

InChI Key

QNSOHXTZPUMONC-UHFFFAOYSA-N

SMILES

C1=C(C(=C(C(=C1C(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O

Synonyms

benzenepentacarboxylate, benzenepentacarboxylate, pentasodium salt

Canonical SMILES

C1=C(C(=C(C(=C1C(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O

Crystallography and Mineral Science

  • Crystal growth modification: Studies suggest mellitic acid can influence the growth rate and morphology of certain minerals, like calcite and aragonite. This research explores its potential application in controlling crystallization processes for various materials. Source: K-J Westin et al., "Crystal growth of aragonite and calcite in presence of citric acid, DTPA, EDTA and pyromellitic acid," Journal of Colloid and Interface Science, 2004

Material Science and Polymer Chemistry

  • Cross-linking agent for polymers: Research explores the use of mellitic acid as a cross-linking agent in the development of bio-based copolyesters. This approach aims to improve the thermal and mechanical properties of these materials. Source: Yongcai Liu et al., "Effect of 1,2,4,5-Benzenetetracarboxylic Acid on Unsaturated Poly(butylene adipate-co-butylene itaconate) Copolyesters: Synthesis, Non-Isothermal Crystallization Kinetics, Thermal and Mechanical Properties," Polymers, 2020:

Benzenepentacarboxylic acid, also known as pentacarboxybenzene, has the molecular formula C11H6O10. It features five carboxylic acid groups attached to a benzene ring, which significantly influences its chemical properties and reactivity. The compound is recognized for its potential as a fluorescent probe in detecting hydroxyl radicals, enhancing its relevance in analytical chemistry and environmental studies .

One of the significant applications of BPE is as a fluorescent probe for detecting hydroxyl radicals (HO*) in scientific research []. HO* are highly reactive radicals involved in various biological processes. BPE reacts with HO* to lose its fluorescence, allowing researchers to monitor HO* activity [].

Typical of carboxylic acids, including:

  • Esterification: Reacts with alcohols to form esters.
  • Decarboxylation: Under certain conditions, it may lose carbon dioxide.
  • Reduction: Can be reduced to form corresponding alcohols or aldehydes .

In research contexts, it has been utilized to create coordination complexes with various metal ions through hydrothermal synthesis, showcasing its versatility in forming complex structures .

Research indicates that benzenepentacarboxylic acid exhibits significant biological activity, particularly as a fluorescent probe for detecting hydroxyl radicals. This property allows it to be employed in biological and environmental monitoring, where it can help evaluate oxidative stress and radical generation under various conditions . Its sensitivity and specificity make it a valuable tool for studying reactive oxygen species in biological systems.

Benzenepentacarboxylic acid can be synthesized through several methods:

  • Oxidation of Aromatic Compounds: Starting from simpler aromatic compounds, oxidation processes can introduce carboxyl groups.
  • Hydrothermal Synthesis: This method involves the reaction of specific precursors under high temperature and pressure, leading to the formation of coordination complexes that include benzenepentacarboxylic acid .
  • Direct Functionalization: The introduction of carboxyl groups onto benzene derivatives using strong oxidizing agents is another common synthetic route .

The applications of benzenepentacarboxylic acid span various fields:

  • Fluorescent Probes: Its primary use is as a probe for detecting hydroxyl radicals in chemical and biological systems.
  • Coordination Chemistry: Employed in the synthesis of coordination complexes for catalysis and material science.
  • Analytical Chemistry: Used in methods for quantifying reactive species due to its sensitivity and specificity .

Studies have shown that benzenepentacarboxylic acid interacts effectively with hydroxyl radicals, resulting in the formation of hydroxybenzenepentacarboxylic acid. This reaction pathway allows for quantitative analysis of radical generation under different experimental conditions, making it an essential tool in research on oxidative stress and radical chemistry .

Benzenepentacarboxylic acid shares structural similarities with several other polycarboxylic acids. Here is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaNumber of Carboxy GroupsUnique Features
Benzenepentacarboxylic AcidC11H6O105Highly sensitive fluorescent probe for hydroxyl radicals
Terephthalic AcidC8H6O44Commonly used in polyester production; less reactive than benzenepentacarboxylic acid
Mellitic AcidC6H6O76More stable; used in materials science; forms salts with interesting magnetic properties
Phthalic AcidC8H6O42Widely used in plasticizers; less functional diversity compared to benzenepentacarboxylic acid

Benzenepentacarboxylic acid's five carboxyl groups allow for greater reactivity compared to compounds like terephthalic and phthalic acids, making it particularly useful in specific analytical applications.

Oxidation of Pentamethylbenzene Derivatives

BPC is primarily synthesized via the oxidation of pentamethylbenzene (C$${11}$$H$${16}$$), a methyl-substituted aromatic hydrocarbon. The reaction involves strong oxidizing agents such as potassium permanganate (KMnO$$_4$$) under acidic or alkaline conditions.

Mechanism Overview

  • Benzylic Hydrogen Abstraction: KMnO$$_4$$ abstracts a hydrogen atom from the benzylic position of pentamethylbenzene, forming a radical intermediate.
  • Radical Oxidation: The radical undergoes further oxidation, cleaving methyl groups and replacing them with carboxylic acid groups.
  • Final Product: Five carboxylic acid groups are introduced, yielding BPC.

Key Conditions

  • Oxidizing Agent: KMnO$$4$$ in acidic (e.g., H$$2$$SO$$_4$$) or alkaline (e.g., NaOH) media.
  • Temperature: 80–130°C under reflux.
  • Yield: Typically 70–85% in optimized conditions.

Table 1: Oxidation Pathways for BPC Synthesis

PrecursorOxidizing AgentCatalystYield (%)Reference
PentamethylbenzeneKMnO$$_4$$H$$2$$SO$$4$$75–80
DureneO$$2$$/CeCl$$3$$Alcohol shuttle90

Esterification and Anhydride Formation Pathways

BPC’s carboxylic acid groups undergo esterification to produce derivatives for polymer synthesis or catalyst applications.

Fischer–Speier Esterification
BPC reacts with alcohols (e.g., methanol, ethanol) in the presence of acid catalysts (e.g., H$$2$$SO$$4$$, p-toluenesulfonic acid). The reaction equilibrium is shifted by removing water via Dean–Stark distillation.

Anhydride Formation
BPC can form cyclic anhydrides under dehydrating conditions (e.g., acetic anhydride or P$$2$$O$$5$$). These anhydrides serve as intermediates for polyimide synthesis.

Industrial-Scale Esterification
A patent describes using N-methylpyrrolidone (NMP) as a solvent for esterifying BPC with fluorinated alcohols, enhancing reaction efficiency.

Hydrothermal Synthesis of Coordination Complexes

BPC forms coordination polymers with transition metals (e.g., Cu, Zn) and aza-donor ligands (e.g., 4,4'-bipyridine). Hydrothermal methods enable precise control over crystal structure and porosity.

Procedure

  • Reactants: BPC, metal salts (e.g., Cu(NO$$3$$)$$2$$, ZnSO$$_4$$), and ligands.
  • Conditions: 120–150°C for 24–72 hours under autogenous pressure.
  • Products: Metal-organic frameworks (MOFs) with tailored pore sizes and catalytic properties.

Comparative Analysis of Industrial vs. Laboratory Methods

Industrial Methods

  • Catalysts: Anderson heteropoly acids or CeCl$$_3$$ for high selectivity.
  • Oxidants: O$$2$$ or H$$2$$O$$_2$$ for environmental sustainability.
  • Scalability: Continuous flow reactors for cost-effective production.

Laboratory Methods

  • Catalysts: KMnO$$4$$ or singlet oxygen ($$^1$$O$$2$$).
  • Conditions: Batch reactors with precise temperature control.
  • Yield: Higher purity but lower throughput compared to industrial processes.

Supramolecular Assembly Mechanisms with Aza-Donor Ligands

The interaction of benzenepentacarboxylic acid with nitrogen-containing donor molecules demonstrates sophisticated supramolecular assembly mechanisms [3] [4]. Studies on related benzenecarboxylic acids, particularly 1,2,4,5-benzenetetracarboxylic acid, have established fundamental principles that extend to benzenepentacarboxylic acid systems [3]. The supramolecular assemblies with aza-donor molecules such as 1,10-phenanthroline, 1,7-phenanthroline, phenazine, and 4-(N,N-dimethylamino)pyridine crystallize predominantly in the triclinic space group P1̄ [3] [4].

The assembly mechanisms involve multiple hydrogen bonding motifs where the carboxylic acid groups act as both hydrogen bond donors and acceptors [3]. In complexes with aza-donor ligands, water molecules frequently participate in the supramolecular architecture, with some assemblies forming hydrated complexes while others crystallize without solvent molecules [3] [4]. The nitrogen atoms of aza-donor molecules serve as hydrogen bond acceptors, forming stable networks with the carboxyl groups through O-H···N interactions [3].

Research has demonstrated that the formation of specific supramolecular assemblies depends critically on crystallization conditions, including solvent choice and the presence of water [3] [4]. These studies reveal that benzenepentacarboxylic acid derivatives can form charge-assisted hydrogen bonds, particularly in systems involving protonated aza-donor molecules, leading to enhanced structural stability [12].

Host-Guest Systems and Molecular Tape Architectures

Benzenepentacarboxylic acid systems exhibit two distinct classes of supramolecular arrangements: host-guest systems and infinite molecular tape structures [3] [4]. In host-guest arrangements, aza-donor molecules occupy channels created by the acid framework, demonstrating the compound's capacity to form inclusion complexes [3]. The host framework is stabilized through intermolecular hydrogen bonding between carboxyl groups, creating cavities of specific dimensions that accommodate guest molecules [3].

Molecular tape architectures represent an alternative assembly mode where infinite chains of hydrogen-bonded molecules arrange in two-dimensional sheet structures [3] [4]. These molecular tapes are characterized by continuous hydrogen bonding networks that extend in specific crystallographic directions [3]. The tape structures typically involve carboxyl-carboxyl hydrogen bonding patterns that can be either intermolecular or intramolecular, depending on the specific geometric constraints [12].

Assembly TypeStructural FeatureHydrogen Bonding PatternDimensional Framework
Host-GuestChannel formationIntermolecular O-H···NThree-dimensional
Molecular TapeLinear arrangementsCarboxyl-carboxylTwo-dimensional sheets
Mixed SystemsBridging architecturesCombined patternsVariable dimensionality

The transition between host-guest and molecular tape architectures depends on factors including guest molecule size, crystallization conditions, and the degree of hydration [3] [4]. Some systems demonstrate the ability to form both types of structures under different conditions, indicating the structural flexibility inherent in benzenepentacarboxylic acid assemblies [3].

Hydration-Dependent Structural Variations

The structural behavior of benzenepentacarboxylic acid shows pronounced sensitivity to hydration levels, with water molecules playing crucial roles in determining the final crystalline architecture [3] [4]. Hydrated and non-hydrated forms of the same compound can exhibit dramatically different structural motifs [3]. Water molecules participate as both bridging ligands and structure-directing agents through extensive hydrogen bonding networks [6].

In hydrated systems, water molecules often occupy interlamellar regions and contribute to the overall stability of the crystal structure [1]. The hydration-dependent structural variations manifest in several ways: changes in space group symmetry, alterations in hydrogen bonding patterns, and modifications in molecular packing arrangements [3] [4]. Studies on related compounds demonstrate that the number of water molecules per formula unit can range from zero to multiple equivalents, each leading to distinct structural outcomes [2] [8].

Thermogravimetric analysis reveals that coordinated water molecules are typically lost in specific temperature ranges, often between 117-142°C, corresponding to the release of coordinated water molecules [23]. The dehydration process is generally reversible, allowing for structural interconversion between hydrated and anhydrous forms [35].

The crystal packing in hydrated forms frequently involves water molecules forming hydrogen-bonded clusters or chains that link the organic components [8]. These water-mediated interactions significantly influence the overall crystal architecture and can determine whether the system adopts a host-guest or molecular tape structure [3].

Propeller-Like Conformations and Intramolecular Hydrogen Bonding

Benzenepentacarboxylic acid exhibits complex conformational behavior due to the presence of multiple carboxyl groups that can rotate around their respective C-C bonds [14]. Computational studies on related benzenecarboxylic acids reveal that molecules with multiple carboxyl groups in ortho positions adopt non-planar geometries [14]. The preferred conformations involve propeller-like arrangements where carboxyl groups are oriented at various angles relative to the benzene ring plane [14].

Intramolecular hydrogen bonding plays a significant role in stabilizing specific conformations [12] [14]. The formation of intramolecular hydrogen bonds between adjacent carboxyl groups leads to discrete assemblies and influences the overall molecular geometry [12]. In dianion forms of related compounds, intramolecular hydrogen bonds characterize specific structural patterns, leading to discrete ternary assemblies [12].

Conformational ParameterValue RangeStructural Implication
C=O to ring plane angle10-84°Non-planar geometry
Intramolecular H-bond distance2.5-3.5 ÅStabilization energy
Torsion angle variation±180°Rotameric freedom

The propeller-like conformations result from the steric interactions between multiple carboxyl groups and the electronic effects of the aromatic ring [14]. Different rotamers exhibit nearly identical energies, indicating significant conformational flexibility [14]. The presence of five carboxyl groups in benzenepentacarboxylic acid creates even greater conformational complexity compared to simpler benzenecarboxylic acids [14].

Crystallographic studies demonstrate that the actual conformation adopted in the solid state depends on intermolecular packing forces and hydrogen bonding opportunities [12] [14]. The balance between intramolecular stabilization and intermolecular interactions determines the final molecular geometry observed in crystal structures [12].

Benzenepentacarboxylic acid exhibits remarkable behavior in salt formation with potassium cations, demonstrating the capacity to form both monopotassium and dipotassium salts with distinct hydration characteristics [1] [2] [3]. The formation of these salts represents a fundamental aspect of the compound's coordination chemistry, as the multiple carboxylate groups can undergo selective deprotonation depending on solution conditions.

The monopotassium salt formation occurs through deprotonation of the most acidic carboxyl group, typically located at the 1-position of the benzene ring [4] [5]. This selective deprotonation is influenced by the electronic effects of adjacent carboxyl groups, which increase the acidity of neighboring positions through inductive effects. The resulting monopotassium salt maintains four free carboxyl groups, allowing for extensive hydrogen bonding networks in the solid state [6] [5].

Hydration patterns in these salts show significant variation depending on the degree of deprotonation. The monopotassium salt typically incorporates water molecules through hydrogen bonding with both the coordinated and free carboxyl groups, creating stable hydrated structures [1] [2]. The dipotassium salt, formed under more basic conditions, exhibits enhanced stability due to the presence of two deprotonated carboxylate groups, which can coordinate to potassium ions in various bridging modes [3] [7].

The hydration states of these salts are crucial for their stability and solubility characteristics. Thermogravimetric analysis reveals that water molecules in these systems are released in stages, with some being more tightly bound than others [8] [9]. The strongly bound water molecules participate in extensive hydrogen bonding networks that stabilize the overall crystal structure, while loosely bound water can be removed at relatively low temperatures without structural collapse [5] [10].

Transition Metal Complexation with Aromatic Ligands

The coordination behavior of benzenepentacarboxylic acid with transition metals represents a rich area of structural chemistry, where the multidentate nature of the ligand enables formation of diverse coordination complexes [11] [12] [13]. The pentacarboxylate ligand can adopt multiple coordination modes ranging from monodentate to pentadentate, allowing for the construction of coordination polymers with varied dimensionalities [14] [15].

Cobalt(II) complexes with benzenepentacarboxylic acid demonstrate particularly interesting magnetic properties. The complex [Co3(C6H(COO)5)(OH)(H2O)3] exhibits a three-dimensional framework structure containing hexanuclear cobalt clusters as secondary building units [11] [12]. These clusters are bridged by the pentacarboxylate ligands, creating a rigid coordination network that displays metamagnetic behavior below 3.8 K [14]. The magnetic phase diagram established through detailed measurements shows antiferromagnetic interactions between neighboring cobalt ions, with the transition to metamagnetic behavior attributed to the specific arrangement of metal centers within the framework [12] [14].

Zinc(II) complexes with benzenepentacarboxylic acid form isostructural compounds with their cobalt analogues, maintaining the same space group and similar unit cell parameters [11] [12]. The zinc complex [Zn3(C6H(COO)5)(OH)(H2O)3] is diamagnetic, as expected for d10 metal centers, but retains the same structural motifs as the cobalt system [12] [14]. This isostructural relationship allows for the preparation of mixed metal systems where cobalt and zinc can be incorporated in varying ratios, potentially leading to tunable magnetic properties [14].

The coordination behavior varies significantly with reaction conditions, particularly temperature and pH. Lower temperature and pH conditions favor the formation of different structural types, such as the compound [Co5(C6H(COO)5)2(H2O)12]·(H2O)12, which adopts a more loosely packed framework structure [11] [12]. This complex contains free, non-coordinated carboxyl groups that point toward water-filled cavities, demonstrating the steric constraints imposed by the high concentration of functional groups around the small benzene core [11] [12].

Role in Designing Low-Dimensional Coordination Polymers

Benzenepentacarboxylic acid serves as an exceptional building block for the construction of low-dimensional coordination polymers, where its multiple carboxylate groups can bridge metal centers in various geometries [16] [13] [17]. The strategic use of auxiliary ligands alongside the pentacarboxylate allows for precise control over the dimensionality and topology of the resulting coordination networks [18] [19].

The formation of two-dimensional coordination polymers is particularly favored when benzenepentacarboxylic acid is combined with bidentate aromatic ligands such as bipyridine or phenanthroline [16] [13] [20]. These auxiliary ligands serve multiple functions: they occupy coordination sites that would otherwise be available for three-dimensional network extension, they provide additional stability through their strong chelation effects, and they can participate in π-π stacking interactions that influence the overall supramolecular architecture [18] [21].

One-dimensional coordination polymers can be achieved through careful selection of auxiliary ligands that either occupy multiple coordination sites or that promote specific bridging modes of the pentacarboxylate [19] [22]. For example, the use of bulky chelating ligands can limit the coordination connectivity, forcing the system to adopt chain-like structures rather than higher-dimensional networks [18] [19].

The concept of secondary building units (SBUs) is particularly relevant in this context, as the pentacarboxylate ligand can promote the formation of discrete metal clusters that then serve as nodes in extended networks [11] [12] [23]. Hexanuclear [M6] clusters bridged by pentacarboxylate ligands represent one such example, where the high connectivity of the organic ligand compensates for the discrete nature of the metal clusters [12] [14].

Comparative Stability of Complexes with Pyridyl vs. Phenanthroline Ligands

The comparative stability of benzenepentacarboxylic acid complexes with different nitrogen-donor ligands reveals significant differences that can be attributed to both electronic and steric factors [13] [20] [24]. Phenanthroline ligands generally confer higher stability to coordination complexes compared to pyridyl ligands, due to their rigid structure and stronger chelation effect [25] [24].

Complexes incorporating 1,10-phenanthroline demonstrate exceptional thermal stability, often maintaining structural integrity above 300°C [13] [20]. This enhanced stability arises from the rigid, planar structure of phenanthroline, which imposes geometric constraints that prevent ligand dissociation [24]. The chelate effect is particularly pronounced with phenanthroline, as the two nitrogen atoms are held in optimal positions for metal coordination by the central benzene ring [25] [24].

In contrast, complexes with monodentate pyridyl ligands show lower thermal stability, typically decomposing between 200-280°C [26] [27]. The reduced stability can be attributed to the weaker coordination bonds formed by monodentate ligands and the greater conformational flexibility that allows for easier dissociation [27]. However, bipyridine ligands, which can chelate metal centers, show intermediate stability between monodentate pyridyl and phenanthroline systems [28] [29].

The basicity of the nitrogen-donor ligands also plays a crucial role in determining complex stability. Phenanthroline, with its pKa of approximately 4.98, provides stronger coordination than most pyridyl ligands [25] [27]. This enhanced basicity translates to stronger metal-nitrogen bonds, which contribute to the overall stability of the coordination complex [25] [24].

Photoluminescent properties also differ significantly between these ligand types. Phenanthroline complexes typically exhibit strong blue emission with quantum yields that can exceed 0.5, while pyridyl complexes show more variable luminescence behavior [13] [20] [26]. The rigid structure of phenanthroline minimizes non-radiative decay pathways, leading to more efficient emission [24].

The hydrothermal stability of these complexes follows similar trends, with phenanthroline complexes maintaining their structural integrity under harsh hydrothermal conditions, while pyridyl complexes may undergo ligand exchange or decomposition [13] [20]. This stability difference is particularly important for applications requiring long-term stability under aqueous conditions [26] [24].

Complex TypeThermal Stability (°C)Hydrothermal StabilitypH ToleranceLuminescence
BPCA + Phenanthroline>300Excellent2-10Strong blue emission
BPCA + Bipyridine250-300Good3-9Moderate emission
BPCA + Pyridyl ligands200-280Moderate4-8Variable
BPCA + Hydroxide>350Excellent>7Weak/None
BPCA alone150-200PoorAcidic to neutralNone

Physical Description

Solid; [Sigma-Aldrich MSDS]

XLogP3

-0.4

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

5

Exact Mass

297.99609638 g/mol

Monoisotopic Mass

297.99609638 g/mol

Heavy Atom Count

21

UNII

1XI0AN8BWS

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Other CAS

1585-40-6

Wikipedia

Benzenepentacarboxylic acid

Dates

Last modified: 08-15-2023

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